SARS-CoV-2-IN-60

Covalent inhibitor Irreversible binding Time-dependent inhibition

Researchers requiring a reliable tool to probe the SARS-CoV-2 nsp16 cryptic pocket often face irreproducibility with reversible SAM analogs. SARS-CoV-2-IN-60 (compound 5a) resolves this as the definitive covalent, SAM-competitive inhibitor. - Irreversible binding to a unique cryptic pocket, locked in PDB: 8F4S & 8F4Y. - Time-dependent inhibition (IC50 9 µM, Ki 26 µM) ideal for kinact/KI studies. - Benchmark compound for SAR; enables direct comparison with analogs 5b (14 µM) and 5c (4 µM). Supplied with verified purity (≥98%) and shipped ambient for immediate global delivery.

Molecular Formula C13H7Cl2F3N2O
Molecular Weight 335.10 g/mol
Cat. No. B5417058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-60
Molecular FormulaC13H7Cl2F3N2O
Molecular Weight335.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=O)NC(=C2)C(F)(F)F
InChIInChI=1S/C13H7Cl2F3N2O/c14-8-3-1-7(10(15)5-8)2-4-9-6-11(13(16,17)18)20-12(21)19-9/h1-6H,(H,19,20,21)/b4-2+
InChIKeyMMOUYBCDJMEUFG-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.3 [ug/mL]

SARS-CoV-2-IN-60 Baseline Profile


SARS-CoV-2-IN-60, also designated compound 5a, is a covalent, S-adenosylmethionine (SAM)-competitive inhibitor of the SARS-CoV-2 nsp16-nsp10 2′-O-methyltransferase complex [1]. Its molecular formula is C13H7Cl2F3N2O, with a molecular weight of 335.10 g/mol [1]. The compound exhibits an IC50 of 9 ± 1 μM and a Ki of 26 μM against the nsp16-nsp10 complex following a pre-incubation period, a profile that distinguishes it from traditional reversible SAM analogs [2].

Covalent nsp16-nsp10 methyltransferase inhibition studies
Time-dependent irreversible engagement workflow
Cryptic pocket structural probe (PDB 8F4S/8F4Y)

SARS-CoV-2-IN-60 Irreplaceable Covalent Tool


Generic substitution of SARS-CoV-2-IN-60 with other SAM-competitive nsp16 inhibitors (e.g., sinefungin, SS148) is not chemically or mechanistically equivalent. SARS-CoV-2-IN-60 acts as an irreversible, covalent inhibitor that binds to a previously unrecognized cryptic pocket adjacent to the SAM-binding site, locking the enzyme in a unique conformational state [1]. In contrast, most class members, including sinefungin and SS148, are reversible, non-covalent inhibitors that target the canonical SAM-binding pocket. This fundamental mechanistic divergence means that substituting SARS-CoV-2-IN-60 with a reversible analog will fail to recapitulate the same covalent engagement, time-dependent inhibition kinetics, or structural perturbation of the nsp16 protein, thereby compromising experimental reproducibility and the exploration of this novel allosteric site [2].

Reversible SAM analogs (e.g., sinefungin) lack covalent, time-dependent inhibition; mechanism may shift.
Canonical-site inhibitors (SS148, WZ16) do not target the cryptic pocket; conformational trapping is lost.
Substitution compromises reproducibility of allosteric engagement and unique structural perturbation.

SARS-CoV-2-IN-60 Comparator Differentiation


Covalent Irreversible Inhibition

SARS-CoV-2-IN-60 (5a) exhibits time-dependent, irreversible inhibition of nsp16-nsp10, a property absent in reversible SAM-competitive inhibitors like sinefungin. The IC50 of 5a decreased dramatically from ~100 μM to 9 ± 1 μM upon a 2-hour pre-incubation, confirming covalent binding kinetics [1]. In contrast, sinefungin acts as a reversible, non-covalent inhibitor with an IC50 of 7.4 μM that does not exhibit time-dependent potentiation [2].

Covalent inhibition
Head-to-head
5a: IC50 9±1 μM (covalent, >10-fold shift with 2h pre-incubation)
Sinefungin: IC50 7.4 μM (reversible, no shift)
Irreversible target engagement supports washout-resistant assays.
Ki 26 μM; pre-incubation essential.
Covalent inhibitor Irreversible binding Time-dependent inhibition

Cryptic Pocket Binding

X-ray crystallography reveals SARS-CoV-2-IN-60 covalently binds to a previously unrecognized cryptic pocket adjacent to the SAM-binding site on nsp16 [1]. This binding mode forces a unique conformational state not observed in any other nsp16-inhibitor complex. In contrast, inhibitors like SS148 and WZ16 bind within the canonical SAM-binding pocket, as evidenced by their competitive inhibition kinetics and co-crystal structures [2].

Cryptic pocket binding
Head-to-head
η2 element opens >3.3 Å to form cryptic pocket (PDB 8F4S/8F4Y)
SS148/WZ16: canonical SAM-pocket, no conformational change
Enables allosteric site exploration without SAM competition.
X-ray crystallography context.
Allosteric inhibitor Cryptic pocket Structural biology

Biochemical Potency Comparison

SARS-CoV-2-IN-60 (5a) demonstrates an IC50 of 9 ± 1 μM against nsp16-nsp10 under optimal pre-incubation conditions [1]. This potency is comparable to the reversible pan-methyltransferase inhibitor sinefungin (IC50 = 7.4 μM) but is achieved through a distinct covalent, allosteric mechanism [2]. The dual nsp14/nsp16 inhibitor SS148 exhibits a more potent IC50 of 1.7 μM but acts through reversible competition at the SAM site [3].

Biochemical potency
Cross-study
5a: IC50 9 ± 1 μM
Sinefungin: 7.4 μM | SS148: 1.7 μM
Comparable potency with distinct irreversible, allosteric mechanism.
2h pre-incubation for 5a.
Enzyme inhibition IC50 comparison Methyltransferase

SAR Potency Ranking of Analogs

Among the series of 5a derivatives, the parent compound SARS-CoV-2-IN-60 (5a) exhibits an IC50 of 9 ± 1 μM, positioning it as a moderately potent covalent inhibitor within its own structural class [1]. More potent analogs, such as 5c (IC50 = 4 ± 1 μM) and 5g (IC50 = 4 ± 1 μM), demonstrate that structural modifications can enhance potency, while 5b (IC50 = 14 ± 2 μM) and 5h (IC50 = 16 ± 3 μM) show reduced activity, establishing a clear structure-activity relationship (SAR) [1].

SAR ranking
Head-to-head
5c/5g (4 μM) > 5a (9 μM) > 5b (14 μM) > 5h (16 μM)
5a serves as foundational reference scaffold for cryptic pocket SAR.
All values with 2h pre-incubation.
Structure-activity relationship Analog comparison Covalent inhibitor optimization

SARS-CoV-2-IN-60 Research Applications


Cryptic Pocket Structural Probe

SARS-CoV-2-IN-60 is the definitive tool compound for co-crystallization and structural studies aimed at characterizing the nsp16 cryptic pocket [1]. Its covalent binding locks the enzyme in a unique conformation, enabling high-resolution X-ray structures (PDB: 8F4S, 8F4Y) that reveal the pocket's architecture. This application is directly supported by the compound's unique binding mode, which is not shared by any other reported nsp16 inhibitor [1].

Covalent Time-Dependent Inhibition Studies

The time-dependent, irreversible inhibition profile of SARS-CoV-2-IN-60 makes it an ideal model system for studying the kinetics of covalent enzyme inactivation [1]. Researchers can utilize the compound to investigate slow-binding inhibition mechanisms, measure kinact/KI parameters, and validate computational models of covalent ligand binding, as demonstrated in the original discovery publication [1].

SAR Reference Scaffold for Cryptic Pocket

As the foundational compound for the 5a series, SARS-CoV-2-IN-60 serves as a critical benchmark for SAR studies aimed at optimizing potency and selectivity against the nsp16 cryptic pocket [1]. The compound's well-characterized IC50 (9 μM), Ki (26 μM), and covalent binding confirmation provide a quantitative baseline for evaluating new derivatives, with data for analogs like 5c (IC50 = 4 μM) and 5b (IC50 = 14 μM) offering immediate context for optimization efforts [1].

Antiviral Profiling in MHV Models

SARS-CoV-2-IN-60 and its derivatives have been evaluated for antiviral activity against murine hepatitis virus (MHV) in rat lung epithelial cells [1]. This establishes the compound as a starting point for studying coronavirus replication inhibition, though its cytotoxicity profile (e.g., L2 cell CC50 values for analogs) must be carefully considered in experimental design [1].

Application
Selection Property
Validation Focus
Cryptic pocket structural probe
Covalent cryptic pocket binder (PDB 8F4S/8F4Y)
Co-crystallization & conformational trapping
Covalent inhibition kinetics
Time-dependent irreversible inhibition
kinact/KI parameter measurement
SAR reference scaffold
Characterized IC50/Ki & covalent confirmation
Analog potency benchmarking
Coronavirus replication screening
Reported MHV model activity
Replication & cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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